2,2-Dimethyl Metolazone

Physicochemical Analysis Lipophilicity Solubility

2,2-Dimethyl Metolazone is a critical Metolazone impurity reference standard, defined by the unique geminal dimethyl substitution at the quinazoline 2-position. This structural difference imparts distinct chromatographic retention, resolution, and lipophilicity (LogP 2.3) vs. parent drug. Generic analogs are NOT valid substitutes for pharmacopeial impurity quantification. Procure this well-characterized standard with a comprehensive Certificate of Analysis to ensure accurate peak identification in HPLC/UHPLC/LC-MS methods, support ANDA/DMF impurity profiling, forced degradation studies, and GMP batch release testing per ICH Q3A guidelines.

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.8 g/mol
Cat. No. B15354792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl Metolazone
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCC1(NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl)C
InChIInChI=1S/C16H16ClN3O3S/c1-16(2)19-13-9-12(17)14(24(18,22)23)8-11(13)15(21)20(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H2,18,22,23)
InChIKeySXFLRAGFJYCTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl Metolazone for Procurement: A Technical Overview of Metolazone Dimethyl Impurity


2,2-Dimethyl Metolazone (CAS: 28638-47-3) is a synthetic quinazoline-sulfonamide derivative with the molecular formula C₁₆H₁₆ClN₃O₃S and a molecular weight of 365.83 g/mol [1]. It is structurally characterized as 7-chloro-2,2-dimethyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide . This compound is not a known therapeutic agent but is primarily utilized as an analytical reference standard, specifically as an impurity of the diuretic drug Metolazone (M338750), and as a synthetic intermediate [2].

Procurement Implications of 2,2-Dimethyl Metolazone as a Distinct Analytical Impurity


In analytical chemistry and pharmaceutical quality control, reference standards for specific impurities are not interchangeable. The structural modification of 2,2-Dimethyl Metolazone—characterized by a geminal dimethyl group at the 2-position of the quinazoline ring instead of a single methyl group—introduces distinct physicochemical properties . These changes directly impact chromatographic behavior (e.g., retention time, resolution), spectroscopic signature, and chemical stability [1]. For method development, validation, or routine quality control testing of Metolazone drug substance or product, a generic or closely related analog cannot serve as a direct substitute for the specific impurity reference standard . The use of an incorrect standard would compromise the accuracy of quantitative assays and fail to meet regulatory requirements for impurity profiling and stability testing.

Quantitative Evidence Guide for 2,2-Dimethyl Metolazone: Analytical & Physicochemical Differentiation


2,2-Dimethyl Metolazone vs. Metolazone (Parent Drug): Physicochemical Property Shift

The substitution of the 2-methyl group in metolazone with a 2,2-gem-dimethyl group in 2,2-Dimethyl Metolazone results in a quantifiable increase in lipophilicity. This is evidenced by a higher experimental LogP value of 2.3 for 2,2-Dimethyl Metolazone , compared to the widely reported logP of 1.83 for the parent drug metolazone [1]. This increase in lipophilicity is a direct consequence of the additional methyl group and is a key differentiator for its chromatographic behavior and solubility profile .

Physicochemical Analysis Lipophilicity Solubility Chromatography

2,2-Dimethyl Metolazone vs. Metolazone (Parent Drug): Aqueous Solubility Difference

The increased lipophilicity of 2,2-Dimethyl Metolazone corresponds to a dramatic decrease in aqueous solubility compared to its parent compound. The aqueous solubility of 2,2-Dimethyl Metolazone is reported to be 40 µg/mL at 25°C . In contrast, the aqueous solubility of metolazone is reported to be significantly higher at 60.3 mg/L (60,300 µg/mL) at the same temperature [1]. This represents a >99.9% reduction in water solubility.

Physicochemical Analysis Solubility Formulation Bioavailability

2,2-Dimethyl Metolazone vs. Desmethyl Metolazone (Another Impurity): Structural and Mass Differentiation

As distinct analytical targets, 2,2-Dimethyl Metolazone and Desmethyl Metolazone (Metolazone EP Impurity C) must be clearly resolved. They differ in both molecular formula and weight, enabling unambiguous identification by LC-MS or GC-MS. 2,2-Dimethyl Metolazone has a molecular formula of C₁₆H₁₆ClN₃O₃S and a molecular weight of 365.83 g/mol [1]. Desmethyl Metolazone, which has a single methyl group at the 2-position, has the formula C₁₅H₁₄ClN₃O₃S and a molecular weight of 351.81 g/mol . This 14 Da mass difference (Δ m/z) is easily detectable and provides a robust, orthogonal confirmation of identity alongside chromatographic retention time [2].

Mass Spectrometry Impurity Profiling Structural Elucidation Quality Control

Primary Application Scenarios for Procuring 2,2-Dimethyl Metolazone


Method Development and Validation for Metolazone Impurity Profiling

Procuring a high-purity sample of 2,2-Dimethyl Metolazone is essential for developing and validating HPLC, UHPLC, or LC-MS methods intended to quantify or identify this specific impurity in metolazone drug substance or finished pharmaceutical products . Its distinct physicochemical properties, such as its increased lipophilicity (LogP 2.3) and low aqueous solubility (40 µg/mL) compared to metolazone, necessitate its use as a calibration standard to ensure accurate peak identification and quantitation .

Pharmaceutical Quality Control and Batch Release Testing

In a GMP-regulated quality control laboratory, 2,2-Dimethyl Metolazone serves as a certified reference standard for routine batch release testing of metolazone API and formulations. It is used to establish system suitability criteria, confirm the absence or quantify the level of this specific impurity against established acceptance limits, and ensure product purity and patient safety as required by pharmacopeial monographs and regulatory authorities .

Stability Studies and Degradation Pathway Analysis

2,2-Dimethyl Metolazone is a valuable standard for forced degradation and stability studies of metolazone products. By spiking a known amount of the compound into a sample matrix, analysts can monitor its stability under various stress conditions (e.g., heat, light, humidity) and differentiate it from true degradation products. This helps in understanding the complete impurity profile of the drug and establishing robust shelf-life specifications .

Regulatory Dossier Support (ANDA/DMF Submissions)

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic metolazone products require comprehensive characterization of all potential impurities, including 2,2-Dimethyl Metolazone . Procuring a well-characterized reference standard with a detailed Certificate of Analysis (CoA) is critical for generating the required analytical data to demonstrate control over the impurity profile and establish bioequivalence with the reference listed drug (RLD).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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